

# Refametinib CYP3A4 inhibitor drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

Get Quote

## Key Drug Interaction & Pharmacokinetics Data

The table below summarizes the core information on **Refametinib**'s interaction with CYP3A4 inhibitors.

| Aspect                             | Details                                                                                                                                     | Source / Context                                                             |
|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Primary Metabolic Enzyme           | Cytochrome P450 3A4 (CYP3A4)                                                                                                                | Preclinical data and pharmacological review [1]                              |
| Interaction with CYP3A4 Inhibitors | Theoretical increase in Refametinib activity when used with strong CYP3A4 inhibitors (e.g., ketoconazole) due to decreased degradation [1]. | A phase I trial was designed to assess this pharmacokinetic interaction [1]. |

| **Pharmacokinetic Profile (at MTD with Sorafenib)** | **Half-life:** ~16 hours [2]. **Absorption:** Readily absorbed after oral administration [2]. **Accumulation:** Less than 2-fold after multiple dosing [2]. | Data from a phase I study of **Refametinib** in combination with sorafenib [2]. |

## Experimental Protocols for DDI Investigation

For researchers, the evaluation of this interaction involves a structured workflow. The following diagram outlines the key stages in a DDI assessment program for **Refametinib**:



[Click to download full resolution via product page](#)

## Detailed Methodologies

### • In Vitro Metabolism Studies

- **Purpose:** To initially characterize whether **Refametinib** is a substrate for CYP3A4 and to estimate the fraction of its total clearance mediated by this enzyme [3].
- **Guidance:** According to ICH M12, if an enzyme like CYP3A4 is estimated to account for  $\geq 25\%$  of the total elimination of an investigational drug, a clinical DDI study is generally required [3].

- **Clinical DDI Study Design**

- **Objective:** To quantify the change in **Refametinib** exposure when co-administered with a strong CYP3A4 inhibitor.
- **Recommended Design:** A **randomized crossover study** or a **sequential design** in healthy volunteers or patients [3].
- **Protocol Outline:**
  - **Arm A:** Administer **Refametinib** alone.
  - **Arm B:** Administer **Refametinib** with a strong CYP3A4 inhibitor (e.g., Itraconazole, Ketoconazole).
  - **Key Endpoints:** Compare the **Area Under the Curve (AUC)** and **maximum concentration (Cmax)** of **Refametinib** between the two arms. An AUC increase of 2-5-fold or more would be considered clinically significant [3] [4].

- **Physiologically Based Pharmacokinetic (PBPK) Modeling**

- **Purpose:** To predict the magnitude of DDIs prior to or in lieu of a dedicated clinical trial, and to simulate scenarios with inhibitors of different strengths (strong, moderate, weak) [3] [4].
- **Workflow:** The model is built using in vitro parameters and validated against clinical data. Once verified, it can simulate interactions with various concomitant medications [4].

## Key Considerations for Researchers

- **Clinical Monitoring:** If **Refametinib** is co-administered with a strong or moderate CYP3A4 inhibitor, clinical monitoring for signs of increased adverse events (like rash and diarrhea) is essential, and dose adjustment may be required [1] [4].
- **Perpetrator Potential:** A complete DDI profile for **Refametinib** should also assess its potential to act as a "perpetrator"—inhibiting or inducing enzymes/transporters and affecting other drugs [3].
- **Real-World Impact:** For drugs with similar metabolism, high-grade DDIs have been significantly associated with reduced overall survival and progression-free survival in oncology, highlighting the importance of this work [5].

I hope this technical summary provides a solid foundation for your research and development activities.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Refametinib - an overview | ScienceDirect Topics [sciencedirect.com]
2. A Phase I Study of the Safety, Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
3. Navigating Drug–Drug Interactions in Clinical ... [pmc.ncbi.nlm.nih.gov]
4. Physiologically Based Pharmacokinetic (PBPK) Modeling ... [sciencedirect.com]
5. Impact of Drug–Drug Interactions on Clinical Outcomes in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Refametinib CYP3A4 inhibitor drug interactions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548793#refametinib-cyp3a4-inhibitor-drug-interactions>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)